molecular formula C15H12BrClN4O B2658190 (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one CAS No. 338414-65-6

(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one

Cat. No.: B2658190
CAS No.: 338414-65-6
M. Wt: 379.64
InChI Key: BKWBVYNMMINVDM-ZLKNSNGMSA-N
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Description

(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one is a complex organic compound characterized by its unique structure, which includes bromine and chlorine substituents on phenyl rings, and hydrazinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one typically involves the following steps:

    Formation of the Hydrazone Intermediate: This step involves the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene groups, leading to the formation of azo compounds.

    Reduction: Reduction of the compound can yield hydrazine derivatives.

    Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.

    Cancer Research: Investigated for its potential cytotoxic effects on cancer cells.

Industry

    Materials Science: Used in the development of novel materials with specific electronic properties.

    Dye Industry: Potential application in the synthesis of azo dyes.

Mechanism of Action

The mechanism by which (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydrazinylidene groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one
  • (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one

Uniqueness

The presence of both bromine and chlorine substituents in (2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one imparts unique electronic and steric properties, making it distinct from similar compounds

Properties

IUPAC Name

(2Z,3E)-1-(4-bromophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidenepropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN4O/c16-11-3-1-10(2-4-11)15(22)14(9-19-18)21-20-13-7-5-12(17)6-8-13/h1-9,20H,18H2/b19-9+,21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWBVYNMMINVDM-ZLKNSNGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)Cl)C=NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)Cl)/C=N/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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